molecular formula C19H24N4O4 B3003877 N-(4-methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170546-07-2

N-(4-methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B3003877
CAS No.: 1170546-07-2
M. Wt: 372.425
InChI Key: KIBYPRWZXPFQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is an acetamide derivative featuring a pyrazole core substituted with a 3-methyl group and a morpholine-4-carbonyl moiety. The N-(4-methoxybenzyl) group confers aromaticity and lipophilicity, while the morpholine-4-carbonyl substituent enhances solubility due to its polar nature.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-14-11-17(19(25)22-7-9-27-10-8-22)23(21-14)13-18(24)20-12-15-3-5-16(26-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBYPRWZXPFQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, with CAS number 1170546-07-2, is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory contexts. The biological activity of this compound has been explored through various studies, which highlight its efficacy against different cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₃₁N₃O₃, with a molecular weight of 372.4 g/mol. Its structure includes a pyrazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole structure exhibit various mechanisms of action, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, the pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Anticancer Properties

Numerous studies have assessed the anticancer properties of pyrazole derivatives, including this compound. Significant findings include:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, IC₅₀ values were reported at approximately 3.79 µM for MCF7 and 12.50 µM for A549 cells, indicating potent growth inhibition .
Cell LineIC₅₀ (µM)Reference
MCF73.79
A54912.50
HepG217.82

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds suitable candidates for treating conditions characterized by excessive inflammation.

Case Studies

  • Study on MCF7 Cells : In a controlled study focusing on MCF7 cells, this compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that the compound has potential as an adjunct therapy in breast cancer treatment .
  • A549 Lung Cancer Model : Another study evaluated the efficacy of this compound in an A549 lung cancer model, where it exhibited significant tumor growth inhibition compared to control groups. The results suggested that the compound could be further developed as a targeted therapy for lung cancer patients .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares critical structural elements with several analogs:

  • Acetamide backbone : Facilitates hydrogen bonding and interactions with biological targets.
  • Pyrazole core : A heterocyclic ring common in bioactive molecules, influencing electronic properties and binding affinity.
  • Morpholine-4-carbonyl group : Enhances solubility and may participate in hydrogen bonding.
  • 4-Methoxybenzyl substituent : Modulates lipophilicity and steric effects.

Comparative Analysis of Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C22H26N4O4 422.47 4-Methoxybenzyl, morpholine-4-carbonyl Not specified -
N-(4-Fluorophenethyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide C20H23FN4O3 398.42 4-Fluorophenethyl, morpholine-4-carbonyl Not specified
5k () C30H30N6O2S 538.66 4-Methoxybenzyl, imidazothiazole Not specified
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C21H21BrN2O3 441.31 4-Methoxybenzyl, pyridazinone FPR2 agonist
N-Benzyl-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide C23H26N4O3 406.50 3-Methoxyphenyl, morpholino Not specified
Key Observations:

Heterocyclic Core Variations: The pyrazole ring in the target compound contrasts with the imidazothiazole in 5k and the pyridazinone in 's FPR2 agonist . Morpholine substituents appear in multiple analogs (e.g., ) but differ in placement (e.g., morpholine-4-carbonyl vs. morpholino).

Substituent Effects: The 4-methoxybenzyl group in the target compound is structurally similar to substituents in 5k and the FPR2 agonist . However, replacing methoxy with 4-fluorophenethyl () reduces molecular weight and alters lipophilicity. Morpholine-4-carbonyl groups (target compound, ) may improve solubility compared to non-carbonylated morpholine derivatives ().

Pyrazole-imidazole hybrids () exhibit antimicrobial activity, though the target compound’s bioactivity remains uncharacterized in the evidence.

Q & A

Q. What are the key synthetic strategies for N-(4-methoxybenzyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and acylation. For example:

Pyrazole Core Formation : Cyclocondensation of substituted hydrazides with ketones or esters (e.g., using DMF-DMA as a catalyst) .

Morpholine-4-carbonyl Incorporation : Acylation of the pyrazole nitrogen using morpholine-4-carbonyl chloride under anhydrous conditions .

Final Acetamide Assembly : Coupling the pyrazole-morpholine intermediate with N-(4-methoxybenzyl)acetamide via nucleophilic substitution or amide bond formation .

  • Critical Parameters : Reaction temperature (e.g., 120°C for cyclization ), solvent choice (e.g., methylene chloride for acylation ), and catalyst selection (e.g., POCl₃ for cyclization ).

Q. How can spectroscopic methods be applied to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., 4-methoxybenzyl protons at δ 3.7–4.3 ppm, morpholine carbons at ~δ 45–70 ppm) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹ for acetamide and morpholine-4-carbonyl ).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak matching theoretical molecular weight) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer :
  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) impacting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of temperature on cyclization efficiency) .
  • Case Study : A study on pyrazole derivatives achieved 85% yield by optimizing reaction time (24–48 hr) and POCl₃ concentration (1.5–2.0 eq) via central composite design .

Q. What computational strategies predict the reactivity of the morpholine-4-carbonyl group in this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during acylation (e.g., B3LYP/6-31G* level) .
  • Reaction Path Search : Employ nudged elastic band (NEB) methods to identify energy barriers for morpholine incorporation .
  • Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 60% for similar acetamide derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Pharmacological Screening : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for variability in IC₅₀ values across studies .
  • Case Study : A study on pyrazole-carboxamides resolved discrepancies by controlling for solvent polarity (DMSO vs. ethanol) in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.